molecular formula C32H28CoLi2N8O10S2 B13766685 dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) CAS No. 67906-22-3

dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)

Cat. No.: B13766685
CAS No.: 67906-22-3
M. Wt: 821.6 g/mol
InChI Key: XJZRPPBVZJTGKI-UHFFFAOYSA-J
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Description

Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a complex compound that combines multiple functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of cobalt(2+) and the azo group in its structure suggests that it may have interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) typically involves the following steps:

    Formation of the azo compound: The azo compound is synthesized by diazotization of aniline followed by coupling with 1,3-dioxobutan-2-one.

    Complexation with cobalt(2+): The azo compound is then reacted with cobalt(2+) salts under controlled conditions to form the final complex.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification and complexation with cobalt(2+) salts. The exact conditions, such as temperature, pH, and solvents, would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The phenolate and sulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Conditions for substitution reactions would depend on the specific functional groups involved.

Major Products

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Amines derived from the reduction of the azo group.

    Substitution: Various substituted phenolate and sulfonyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The cobalt(2+) center can act as a catalyst in various organic reactions.

    Coordination Chemistry: The compound can be used to study coordination complexes and their properties.

Biology

    Biological Probes: The azo group can be used as a probe in biological systems to study enzyme activities and other biochemical processes.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The azo group makes it suitable for use in dyes and pigments.

    Material Science:

Mechanism of Action

The mechanism of action of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) involves its interaction with molecular targets through its functional groups. The cobalt(2+) center can coordinate with various ligands, while the azo group can participate in redox reactions. These interactions can affect biochemical pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Azo Compounds: Similar to other azo compounds, it can undergo redox reactions and be used in dyes.

    Cobalt Complexes: Shares properties with other cobalt complexes, such as catalytic activity.

Uniqueness

    Combination of Functional Groups: The unique combination of azo, phenolate, sulfonyl, and cobalt(2+) makes it distinct from other compounds.

    Versatility: Its ability to participate in various chemical reactions and applications sets it apart from simpler compounds.

Conclusion

Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

CAS No.

67906-22-3

Molecular Formula

C32H28CoLi2N8O10S2

Molecular Weight

821.6 g/mol

IUPAC Name

dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)

InChI

InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4

InChI Key

XJZRPPBVZJTGKI-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2]

Origin of Product

United States

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